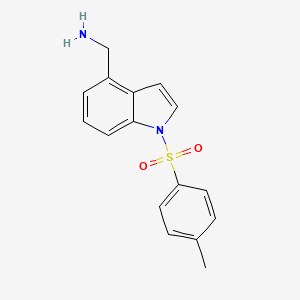

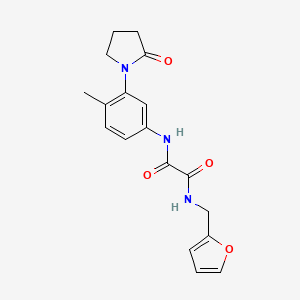

![molecular formula C19H20ClN5O2 B2489935 3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-48-0](/img/structure/B2489935.png)

3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purine derivatives have been widely studied for their potential in various applications due to their unique structural and chemical properties. The synthesis and analysis of these compounds, including "3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," involve complex reactions and structural elucidation techniques.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions, including cyclization, alkylation, and substitution reactions. For instance, compounds similar to the one might be synthesized through cycloaddition reactions or by building the purine ring system step by step from simpler precursors. Techniques such as the Sonogashira reaction, cycloaddition of alkyl azides, and intramolecular alkylation have been mentioned in the literature for constructing purine scaffolds (Šimo, Rybár, & Alföldi, 2000; Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for analyzing the molecular structure of purine derivatives. It can reveal detailed information about the conformation and arrangement of atoms within the molecule. For related compounds, crystal structure analysis has shown specific conformations and molecular interactions (D. Shi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases Treatment

- The compound has been investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. A study developed a library of tetrahydropyrimido[2,1-f]purinediones with various substituents, evaluating their interaction with adenosine receptors and monoamine oxidases (MAOs), key targets in neurodegenerative diseases. This led to the discovery of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, suggesting a role in neurodegeneration treatment (Koch et al., 2013).

Anti-Inflammatory Properties

- A series of substituted analogues based on the pyrimidopurinedione ring system, similar in structure to the given compound, exhibited significant anti-inflammatory activity. This was observed in a chronic inflammation model, indicating potential applications in inflammation-related conditions (Kaminski et al., 1989).

Multitarget Drugs for Neurodegenerative Diseases

- Pyrimido[2,1-f]purinediones have been synthesized and evaluated as multitarget drugs combining adenosine receptor antagonistic activity with MAO-B blockade. This dual-target approach may provide symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Binding Affinity and Adenosine Receptors

- The affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs) have been studied, indicating significant antagonist effects against specific AR subtypes. This suggests their potential in therapies targeting adenosine receptors (Priego et al., 2002).

Eigenschaften

IUPAC Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h4,6-7,11H,1,5,8-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOYGOXEXDGQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

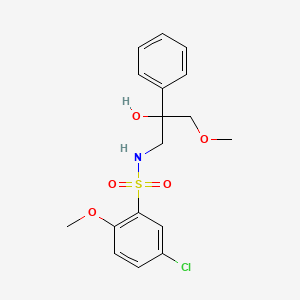

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)

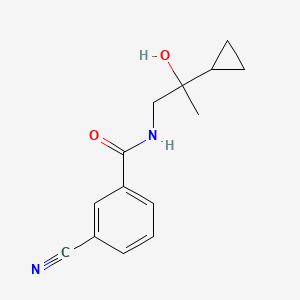

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

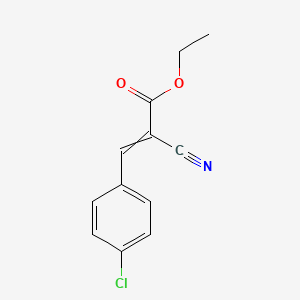

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)